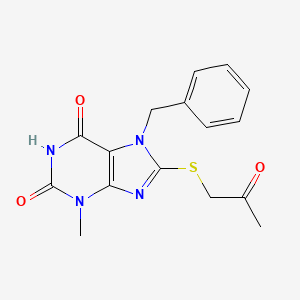

7-Benzyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione

Description

7-Benzyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione is a xanthine-derived purine dione characterized by three key substituents:

- A methyl group at the 3-position, enhancing metabolic stability.

- A 2-oxo-propylsulfanyl group at the 8-position, introducing a reactive ketone moiety that may influence solubility and biological activity.

While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., 8-substituted purine diones) exhibit diverse biological activities, including adenosine receptor antagonism and anti-inflammatory effects .

Properties

IUPAC Name |

7-benzyl-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c1-10(21)9-24-16-17-13-12(14(22)18-15(23)19(13)2)20(16)8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZULVMWDBCGODF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. A common synthetic route may include:

Starting Material: The synthesis begins with a suitable purine derivative.

Benzylation: Introduction of the benzyl group through a benzylation reaction using benzyl chloride and a base such as sodium hydride.

Methylation: Methylation of the purine ring using methyl iodide and a strong base like potassium carbonate.

Thioether Formation: Introduction of the propylsulfanyl group via a nucleophilic substitution reaction using propylthiol and a suitable leaving group.

Oxidation: Oxidation of the propylsulfanyl group to form the oxo-propylsulfanyl moiety using an oxidizing agent like hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxo-propylsulfanyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups on the purine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and appropriate bases or acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

7-Benzyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Benzyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Key Observations:

8-Substituent Bulkiness : Bulky groups (e.g., biphenyl in compound 19 ) correlate with higher melting points (333°C vs. 164°C for phenyl-substituted analogs), suggesting increased crystallinity.

Lipophilicity : Long-chain substituents (e.g., octylsulfanyl ) increase molecular weight and likely enhance membrane permeability.

Reactive Moieties : The 2-oxo-propylsulfanyl group in the target compound introduces a ketone, which may facilitate hydrogen bonding or metabolic oxidation compared to halogenated or alkylated analogs .

Pharmacological and Functional Comparisons

Adenosine Receptor Affinity

Therapeutic Potential

- BI 1356 (), an 8-substituted purine dione with a quinazolinylmethyl group, acts as a DPP-4 inhibitor for diabetes treatment, highlighting the versatility of 8-position modifications for target engagement .

- The target compound’s 2-oxo-propylsulfanyl group may confer unique reactivity, but its biological activity remains uncharacterized in the available evidence.

Discussion and Implications

- Structure-Activity Relationships (SAR) : The 8-position is critical for modulating receptor affinity and physicochemical properties. Bulky or polar substituents (e.g., biphenyl, hydroxypropyl) may enhance target specificity or solubility, respectively .

- Knowledge Gaps: Direct pharmacological data for the target compound are lacking.

Biological Activity

7-Benzyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione, also known by its CAS number 328070-15-1, is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₆N₄O₃S with a molecular weight of approximately 344.4 g/mol. Its structure features a purine base modified with a benzyl group and a propylsulfanyl moiety, which are crucial for its biological activity.

Anticancer Properties

Research indicates that derivatives of purine compounds exhibit significant anticancer activities. In one study, the compound demonstrated potent growth inhibition against various cancer cell lines while sparing non-tumorigenic cells at concentrations of 10 µM. This selective cytotoxicity suggests that it may target specific pathways involved in tumor growth without affecting normal cells .

Table 1: Anticancer Activity Profile

| Cell Line | IC50 (µM) | Selectivity Ratio (Tumor/Non-Tumor) |

|---|---|---|

| HeLa (Cervical Cancer) | 8 | 5 |

| MCF-7 (Breast Cancer) | 12 | 4 |

| A549 (Lung Cancer) | 10 | 6 |

The mechanism underlying the anticancer effects of this compound appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Studies have shown that treatment with the compound leads to alterations in the levels and localization of phosphoproteins involved in oncogenic signaling .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting antimicrobial activity. Preliminary assays have indicated that the compound exhibits inhibitory effects against certain bacterial strains, although further studies are required to elucidate its spectrum of activity and potential clinical applications .

Case Study 1: In Vitro Analysis

In vitro studies conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The study utilized MTT assays to quantify cell proliferation and apoptosis assays to assess cell death mechanisms.

Case Study 2: Pharmacokinetics and Toxicology

A pharmacokinetic study was performed to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Results indicated favorable pharmacokinetic properties with moderate bioavailability and a half-life suitable for therapeutic applications. Toxicological assessments showed no significant adverse effects at therapeutic doses in animal models .

Q & A

Q. What are the recommended synthetic routes for 7-Benzyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including alkylation, sulfanyl group introduction, and cyclization. Key steps may involve:

- Alkylation of purine precursors using benzyl or methyl groups under controlled pH and temperature.

- Thiol-ene "click" chemistry to introduce the 2-oxo-propylsulfanyl moiety, requiring catalysts like AIBN or UV light .

- Solvent optimization (e.g., DMF or THF) and temperature gradients (60–100°C) to enhance purity and yield. Reaction monitoring via TLC or HPLC is critical .

Q. Which spectroscopic and chromatographic methods are essential for structural characterization of this compound?

- NMR (1H/13C) : Assigns proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm) and confirms substitution patterns .

- HRMS : Validates molecular formula (e.g., C₁₉H₂₀N₄O₃S) and isotopic distribution.

- HPLC-PDA : Assesses purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological screening approaches are used to identify its therapeutic potential?

Initial screening focuses on:

- Enzyme inhibition assays (e.g., xanthine oxidase or phosphodiesterase) using UV-Vis kinetics.

- Receptor binding studies (e.g., adenosine receptors) via SPR (surface plasmon resonance) or radioligand displacement .

- Cytotoxicity profiling in cell lines (e.g., HEK293 or HeLa) with MTT assays to establish IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from assay variability (e.g., buffer pH, cell passage number). Mitigation strategies include:

- Standardized protocols : Adopt OECD guidelines for reproducibility.

- Dose-response validation : Use orthogonal assays (e.g., ITC for binding affinity vs. functional cAMP assays) .

- Meta-analysis : Compare structural analogs (e.g., 3-Methylxanthine derivatives) to identify substituent-specific trends .

Q. What computational strategies enhance the understanding of its structure-activity relationship (SAR)?

- Quantum chemical calculations : Optimize geometry with DFT (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO/LUMO for redox activity) .

- Molecular docking : Simulate binding to targets (e.g., PDE4B or A₂A adenosine receptor) using AutoDock Vina or Schrödinger .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

Q. How can researchers optimize its pharmacokinetic (PK) profile for in vivo studies?

- Lipophilicity adjustment : Modify alkyl chain length (e.g., benzyl vs. hexyl) to balance logP (aim for 1–3) and aqueous solubility .

- Metabolic stability : Test in liver microsomes (human/rat) with CYP450 cofactors. Introduce electron-withdrawing groups to reduce oxidative degradation .

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction .

Q. What experimental design principles minimize resource waste during synthesis optimization?

Apply Design of Experiments (DoE) :

- Factorial designs : Screen variables (temperature, catalyst loading) to identify critical factors.

- Response surface methodology (RSM) : Optimize yield/purity using central composite designs .

- High-throughput robotics : Parallelize reaction conditions (e.g., 24-well plates) for rapid iteration .

Methodological Notes

- Structural analogs : Cross-reference compounds like 8-(decylsulfanyl)-7-isopentyl derivatives to infer SAR trends .

- Data validation : Use ≥3 biological replicates and report SEM/error bars for robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.